3-{2-amino-3-[(4-chlorophenyl)sulfonyl]-1H-pyrrolo[2,3-b]quinoxalin-1-yl}propan-1-ol
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Overview
Description
3-{2-amino-3-[(4-chlorophenyl)sulfonyl]-1H-pyrrolo[2,3-b]quinoxalin-1-yl}propan-1-ol is a complex organic compound featuring a pyrroloquinoxaline core with a sulfonyl group and an amino group attached to a chlorophenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{2-amino-3-[(4-chlorophenyl)sulfonyl]-1H-pyrrolo[2,3-b]quinoxalin-1-yl}propan-1-ol typically involves multi-step organic reactions. A common synthetic route starts with the preparation of the pyrroloquinoxaline core, followed by the introduction of the sulfonyl and amino groups. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-{2-amino-3-[(4-chlorophenyl)sulfonyl]-1H-pyrrolo[2,3-b]quinoxalin-1-yl}propan-1-ol can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The chlorophenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products
The major products formed from these reactions include nitro derivatives, sulfides, and substituted chlorophenyl compounds, respectively.
Scientific Research Applications
3-{2-amino-3-[(4-chlorophenyl)sulfonyl]-1H-pyrrolo[2,3-b]quinoxalin-1-yl}propan-1-ol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and infectious diseases.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-{2-amino-3-[(4-chlorophenyl)sulfonyl]-1H-pyrrolo[2,3-b]quinoxalin-1-yl}propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or modulate receptor function by binding to its ligand-binding domain. The pathways involved may include signal transduction cascades or metabolic pathways, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
- 3-{2-amino-3-[(4-bromophenyl)sulfonyl]-1H-pyrrolo[2,3-b]quinoxalin-1-yl}propan-1-ol
- 3-{2-amino-3-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]quinoxalin-1-yl}propan-1-ol
Uniqueness
Compared to similar compounds, 3-{2-amino-3-[(4-chlorophenyl)sulfonyl]-1H-pyrrolo[2,3-b]quinoxalin-1-yl}propan-1-ol is unique due to the presence of the chlorophenyl group, which can influence its chemical reactivity and biological activity. The chlorine atom can participate in various interactions, such as hydrogen bonding and halogen bonding, enhancing the compound’s binding affinity and specificity for its molecular targets.
Properties
Molecular Formula |
C19H17ClN4O3S |
---|---|
Molecular Weight |
416.9 g/mol |
IUPAC Name |
3-[2-amino-3-(4-chlorophenyl)sulfonylpyrrolo[3,2-b]quinoxalin-1-yl]propan-1-ol |
InChI |
InChI=1S/C19H17ClN4O3S/c20-12-6-8-13(9-7-12)28(26,27)17-16-19(24(18(17)21)10-3-11-25)23-15-5-2-1-4-14(15)22-16/h1-2,4-9,25H,3,10-11,21H2 |
InChI Key |
RVELOJPUYDFESJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3C(=C(N(C3=N2)CCCO)N)S(=O)(=O)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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